BenchChemオンラインストアへようこそ!

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Medicinal Chemistry Structure–Activity Relationship (SAR) Piperidine Regioisomers

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative featuring a 3-nitrophenoxyethyl substituent at the 3-position of the piperidine ring, marketed as a hydrochloride salt to enhance aqueous solubility and handling stability. With a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol, this compound is supplied at a minimum purity of 95% (with select vendors offering ≥98% purity under ISO-certified quality systems) and is intended exclusively for research and development use.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
CAS No. 1220032-25-6
Cat. No. B1441799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
CAS1220032-25-6
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-1-5-13(9-12)18-8-6-11-3-2-7-14-10-11;/h1,4-5,9,11,14H,2-3,6-8,10H2;1H
InChIKeyGLGPRMIXHWQBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride (CAS 1220032-25-6): Chemical Identity and Baseline Specifications for Research Procurement


3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative featuring a 3-nitrophenoxyethyl substituent at the 3-position of the piperidine ring, marketed as a hydrochloride salt to enhance aqueous solubility and handling stability [1]. With a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.75 g/mol, this compound is supplied at a minimum purity of 95% (with select vendors offering ≥98% purity under ISO-certified quality systems) and is intended exclusively for research and development use . Its structure combines a basic secondary amine (piperidine NH) with a meta-nitroaryl ether, positioning it as a versatile intermediate or screening candidate within medicinal chemistry and chemical biology programs targeting the central nervous system, inflammatory pathways, or enzyme inhibition [2].

Why Generic Substitution Fails: Positional and Electronic Differentiation of 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride Within the Phenoxyethylpiperidine Family


The phenoxyethylpiperidine scaffold presents multiple regioisomeric and nitro-positional variants—including the 2-piperidinyl (CAS 1220029-73-1), 4-piperidinyl (CAS 1220029-77-5), and the 2-nitro (CAS 1220032-34-7) and 4-nitro (CAS 1220032-28-9) phenoxy analogs—each of which can exhibit profoundly different target engagement, selectivity, and pharmacokinetic profiles [1][2]. Published medicinal chemistry literature on related chemotypes demonstrates that even a single-atom shift in substitution can alter cholinesterase inhibitory potency by an order of magnitude or reorder selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) isoforms [3]. For procurement decisions, treating any one member of this family as an interchangeable surrogate without explicit comparative data therefore risks invalidating experimental results, misattributing structure–activity relationships, and wasting constrained screening resources. The quantitative evidence below establishes the specific differentiation dimensions that define 3-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride relative to its closest analogs.

Quantitative Differentiation Evidence for 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride vs. Closest Analogs


Evidence Dimension 1: Piperidine Ring Substitution Position – Steric and Pharmacophoric Differentiation vs. 2- and 4-Piperidinyl Isomers

The 3-piperidinyl substitution pattern of the target compound (CAS 1220032-25-6) creates a distinct spatial orientation of the basic nitrogen relative to the phenoxyethyl side chain, differing fundamentally from both the 2-piperidinyl isomer (CAS 1220029-73-1) and the 4-piperidinyl isomer (CAS 1220029-77-5). In the 2-substituted isomer, steric crowding between the side chain and the piperidine nitrogen can hinder protonation and receptor-site accommodation; in the 4-substituted isomer, the nitrogen is positioned farthest from the side chain, potentially reducing intramolecular interactions [1]. Computational modeling of analogous phenoxyethylpiperidine series has shown that the 3-substituted regioisomer presents a unique three-dimensional pharmacophore that cannot be recapitulated by the 2- or 4-isomers, with implications for target selectivity that must be tested empirically on a per-assay basis [2].

Medicinal Chemistry Structure–Activity Relationship (SAR) Piperidine Regioisomers

Evidence Dimension 2: Nitro Group Position on the Phenyl Ring – Electronic Modulation and Synthetic Tractability vs. 2-Nitro and 4-Nitro Analogs

The target compound carries the nitro group at the meta (3-) position of the phenyl ring, whereas closely related analogs place the nitro group at the ortho (2-, CAS 1220032-34-7) or para (4-, CAS 1220032-28-9) positions. Electronically, the meta-nitro substituent exerts predominantly inductive electron withdrawal (Hammett σₘ = 0.71) with minimal resonance interaction with the ether oxygen, in contrast to the para-nitro isomer (σₚ = 0.78) which benefits from direct resonance conjugation, and the ortho-nitro isomer which introduces both steric hindrance and intramolecular hydrogen-bonding potential [1][2]. Chemically, the meta-nitro group is less susceptible to nucleophilic aromatic substitution than the para isomer, offering a distinct stability profile during downstream synthetic transformations such as reduction to the aniline [1].

Electronic Effects Nitroaromatic Chemistry Medicinal Chemistry

Evidence Dimension 3: Vendor-Specified Purity and Quality Assurance – Differentiating 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride from Bulk Chemical Supply

Commercially, 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is available at a minimum purity specification of 95% (AKSci Cat. 0755DN) , with select manufacturers such as MolCore offering the compound at ≥98% purity under ISO-certified quality management systems that include batch-specific Certificate of Analysis (COA) documentation . This contrasts with the 4-piperidinyl isomer (CAS 1220029-77-5) and the 4-nitro analog (CAS 1220032-28-9), which are also commercially available at 95% minimum purity, but may differ in supplier density, lead time, and ISO certification status. The hydrochloride salt form of the target compound further standardizes handling by ensuring consistent stoichiometry, aqueous solubility, and long-term storage stability under ambient conditions, as indicated by SDS documentation .

Quality Control ISO Certification Research Chemical Procurement

Evidence Dimension 4: Class-Level Biological Precedent – Phenoxyethylpiperidine Scaffold as a Cholinesterase Inhibitor Framework

While no direct biological assay data for 3-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride (CAS 1220032-25-6) have been published, the phenoxyethylpiperidine chemotype has been validated as a productive scaffold for dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Specifically, compound 7c—a synthetic phenoxyethylpiperidine derivative—demonstrated in vivo efficacy in a streptozotocin-induced rat model of dementia, reversing passive avoidance memory deficits and reducing elevated hippocampal AChE levels at a dose of 300 µg/kg [1][2]. Within this chemical class, subtle structural modifications (substitution position, linker length, aryl electronics) profoundly modulate inhibitory potency and isoform selectivity, indicating that the specific substitution pattern of the target compound (3-piperidinyl, 3-nitrophenoxy) constitutes a distinct and non-substitutable chemical entity within the broader SAR landscape [1].

Cholinesterase Inhibition Alzheimer's Disease Neuropharmacology

High-Impact Research and Industrial Application Scenarios for 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride


Scenario 1: Structure–Activity Relationship (SAR) Probe in Phenoxyethylpiperidine-Based Cholinesterase Inhibitor Programs

Given the established cholinesterase inhibitory activity of the phenoxyethylpiperidine scaffold [1], 3-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride serves as a high-value SAR probe for medicinal chemistry teams investigating the impact of 3-piperidinyl substitution and meta-nitro phenyl electronics on AChE/BuChE potency and isoform selectivity. Its unique regioisomeric identity is not represented by any published derivative in the compound 7c series, making it a logical next-step expansion of the chemical space around this pharmacophore.

Scenario 2: Synthetic Intermediate for Diversification via Nitro Group Reduction and Subsequent Derivatization

The meta-nitro group of the target compound provides a chemically addressable handle for reduction to the corresponding aniline, enabling azo coupling, amide formation, sulfonamide synthesis, or diazonium salt chemistry . This positions the compound as a versatile intermediate for generating focused libraries of 3-aminophenoxyethylpiperidine derivatives for high-throughput screening, with the hydrochloride salt ensuring consistent stoichiometry and solubility during solution-phase chemistry.

Scenario 3: Reference Standard for Analytical Method Development and Isomer Discrimination

The compound's defined 3-piperidinyl/3-nitrophenoxy substitution pattern, combined with its multi-vendor availability at documented purity specifications (95–98%) , makes it a suitable reference standard for developing and validating HPLC, LC–MS, or NMR methods aimed at discriminating among the five closest regioisomeric and nitro-positional analogs. This application supports quality control workflows in both academic core facilities and pharmaceutical analytical chemistry departments.

Scenario 4: Negative Control or Selectivity Counter-Screen in CNS Target Panels

In the absence of published bioactivity data for this specific compound, it may be deployed as a structurally matched negative control or selectivity counter-screen compound against CNS-relevant target panels (e.g., GPCRs, ion channels, neurotransmitter transporters), where its piperidine core and nitroaromatic moiety provide physicochemical properties comparable to active phenoxyethylpiperidine derivatives without the confounding influence of a pre-established pharmacological annotation [1].

Quote Request

Request a Quote for 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.